4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 3,4-dimethoxyphenyl group attached to an imidazolidine ring, which is further substituted with a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological activities.
Preparation Methods
The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzylamine with glyoxylic acid to form an intermediate, which is then cyclized to produce the desired imidazolidine derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imidazolidine ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with modified functional groups or new ring structures.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound also features a 3,4-dimethoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the imidazolidine ring and carboxylic acid group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities.
Properties
CAS No. |
31595-01-4 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N2O5/c1-19-9-4-3-8(5-10(9)20-2)6-13(11(16)17)7-14-12(18)15-13/h3-5H,6-7H2,1-2H3,(H,16,17)(H2,14,15,18) |
InChI Key |
CJWLXSLBHAYVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CNC(=O)N2)C(=O)O)OC |
Origin of Product |
United States |
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